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Benzamide, N,N'-1,2-ethanediylbis[2-amino-

Cat. No.: B11099274
CAS No.: 68864-40-4
M. Wt: 298.34 g/mol
InChI Key: WCJXITVFAPNSLM-UHFFFAOYSA-N
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Description

Conceptual Framework for Bifunctional Amide/Amine Ligands

In the field of coordination chemistry, ligands containing more than one type of donor group are termed multifunctional. Benzamide (B126), N,N'-1,2-ethanediylbis[2-amino- is a prime example of a bifunctional ligand, as it contains both amide and amine functionalities, each with distinct coordination properties. rsc.orgpsu.edu The strategic placement of these groups allows the molecule to act as a multidentate ligand, capable of forming stable complexes, known as chelates, with a single metal ion or bridging multiple metal centers.

The amide group can coordinate with metal ions, typically through the oxygen atom of the carbonyl group. wikipedia.org Furthermore, its N-H and C=O components are excellent hydrogen bond donors and acceptors, respectively, a property that is fundamental in the design of supramolecular assemblies. nih.gov The primary amine group, on the other hand, is a classic Lewis base that readily donates its nitrogen lone pair to form coordinate bonds with metal cations. researchgate.net The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for versatile binding to a wide range of transition metals and other Lewis acidic centers. This dual functionality is a cornerstone of designing bifunctional catalysts where the ligand actively participates in the catalytic cycle, often by stabilizing transition states through hydrogen bonding. psu.edu

Table 2: Comparative Analysis of Amide and Amine Functional Groups as Ligands

FeatureAmide Group (-CONH-)Amine Group (-NH2)
Primary Donor Atom(s)Oxygen (from C=O)Nitrogen
Primary Bonding InteractionCoordination bond, Hydrogen bondingCoordination bond
Role in Hydrogen BondingActs as both donor (N-H) and acceptor (C=O)Acts as a donor (N-H)
Typical Metal Ion PreferenceHard to borderline Lewis acidsBorderline to soft Lewis acids

Research Gaps and Opportunities in Polymeric Amide Systems

Synthetic polyamides are a critical class of polymers known for their high strength, toughness, and stability. nih.gov The development of functional polyamides, which contain specific reactive groups, is an active area of research aimed at creating materials with tailored properties. researchgate.netrsc.orgtandfonline.com Benzamide, N,N'-1,2-ethanediylbis[2-amino- represents a promising, yet underexplored, monomer for creating such functional polymers.

A significant research gap exists in the application of this specific compound in polymer synthesis. While the synthesis of various functional polyamides is well-documented, polymers derived explicitly from Benzamide, N,N'-1,2-ethanediylbis[2-amino- are not widely reported. This gap presents numerous opportunities for scientific investigation.

Opportunities for Future Research:

Novel Polymer Architectures: The molecule can be viewed as a tetrafunctional monomer (possessing four reactive N-H groups). This allows for the synthesis of complex polymer structures, such as cross-linked networks or hyperbranched polymers, by reacting the different types of amine groups (aromatic primary vs. secondary amide) under selective conditions.

Functional Polyamides with Pendant Groups: Polymerization through the aromatic amine groups would yield a polyamide with reactive amide N-H groups within the polymer backbone. Conversely, polymerization involving the amide groups could potentially leave pendant aminophenyl groups. These pendant groups are available for post-polymerization modification, enabling the attachment of other molecules to alter the polymer's properties, such as solubility or biocompatibility. rsc.org

High-Performance Materials: The combination of rigid aromatic units and strong hydrogen-bonding amide groups suggests that polymers incorporating this monomer could exhibit superior thermal and mechanical properties. rsc.orgresearchgate.net These characteristics are highly desirable for applications in demanding environments.

Coordination Polymers: The multidentate nature of the molecule makes it an excellent candidate for use as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). Such materials are of great interest for their potential applications in gas storage, separation, and catalysis.

Table 3: Research Gaps and Future Opportunities in Polymeric Systems

Area of ResearchIdentified GapResearch Opportunity
Polymer SynthesisLimited to no reported use of this specific monomer in polymerization.Develop novel polyamides and poly(ester amides) with unique architectures (e.g., cross-linked, hyperbranched). researchgate.net
Material PropertiesThe properties of polymers containing this monomer are unknown.Investigate the thermal, mechanical, and solubility properties of new polymers for high-performance applications. rsc.org
Coordination ChemistryCoordination behavior as a linker in extended networks is not well-studied.Synthesize and characterize coordination polymers and MOFs with potential for catalysis or gas separation.
Advanced ApplicationsPotential for creating functional materials has not been realized.Explore post-polymerization modification of pendant amine groups to create materials for membranes, coatings, or biomedical scaffolds. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O2 B11099274 Benzamide, N,N'-1,2-ethanediylbis[2-amino- CAS No. 68864-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68864-40-4

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-N-[2-[(2-aminobenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C16H18N4O2/c17-13-7-3-1-5-11(13)15(21)19-9-10-20-16(22)12-6-2-4-8-14(12)18/h1-8H,9-10,17-18H2,(H,19,21)(H,20,22)

InChI Key

WCJXITVFAPNSLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2N)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Benzamide, N,n 1,2 Ethanediylbis 2 Amino

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. The primary disconnections for Benzamide (B126), N,N'-1,2-ethanediylbis[2-amino- involve the two amide bonds (C-N disconnection).

Figure 1: Retrosynthetic Analysis of Benzamide, N,N'-1,2-ethanediylbis[2-amino-

This analysis identifies two key intermediates:

Ethylenediamine (B42938) : A commercially available and fundamental building block in organic synthesis.

A 2-aminobenzoic acid derivative : This could be 2-aminobenzoic acid itself or an activated form such as 2-aminobenzoyl chloride. The amino group at the ortho position is a critical feature of this starting material.

The forward synthesis would, therefore, involve the formation of two amide bonds by reacting two equivalents of the 2-aminobenzoic acid derivative with one equivalent of ethylenediamine. This straightforward approach makes the synthesis highly convergent and efficient.

Optimization of Reaction Conditions for High Purity and Yield

The successful synthesis of Benzamide, N,N'-1,2-ethanediylbis[2-amino- hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. The primary reaction is the acylation of ethylenediamine with a 2-aminobenzoic acid derivative.

Several synthetic routes can be envisioned, with the most common being the reaction between a carboxylic acid and an amine, often facilitated by a coupling agent, or the reaction of an acyl chloride with an amine.

Key parameters for optimization include:

Solvent : The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed.

Temperature : The reaction temperature can influence the rate of reaction and the formation of byproducts. Reactions are often run at room temperature, but heating may be necessary to drive the reaction to completion.

Coupling Agents : When starting from 2-aminobenzoic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are used to activate the carboxylic acid for amide bond formation.

Base : In the case of reacting with an acyl chloride hydrochloride salt or when a coupling agent is used, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically added to neutralize the generated acid and drive the reaction forward.

Reaction Time : The duration of the reaction is monitored, often by thin-layer chromatography (TLC), to ensure the reaction goes to completion.

The table below summarizes typical conditions that can be optimized for the synthesis of bis-benzamides.

ParameterCondition 1Condition 2Condition 3Rationale for Optimization
2-Aminobenzoyl Source 2-Aminobenzoic Acid2-Aminobenzoyl Chloride2-Aminobenzoic AcidAcyl chloride is more reactive but may be less stable.
Coupling Agent DCC/HOBtBOPNoneChoice of coupling agent can affect yield and ease of purification.
Solvent DMFDCMTolueneSolvent polarity can influence reaction rate and solubility of reactants.
Base TriethylamineDIPEAPyridineThe base scavenges acid produced and can influence reaction kinetics.
Temperature 0 °C to Room TempRoom TemperatureRefluxHigher temperatures can increase reaction rate but may lead to side products.
Reaction Time 12-24 hours6-12 hours2-4 hoursOptimized to ensure complete conversion without product degradation.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereochemical Control in Synthetic Routes

The parent molecule, Benzamide, N,N'-1,2-ethanediylbis[2-amino-, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a consideration in its synthesis.

However, stereochemistry would become a critical aspect if chiral derivatives of this compound were to be synthesized. This could be achieved by using chiral starting materials. For instance:

Using a Chiral Diamine : If a chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane, is used in place of ethylenediamine, the resulting bis-benzamide product would be chiral and stereochemically defined. The stereochemistry of the product would be directly inherited from the starting diamine.

Using a Chiral Benzoyl Moiety : If the 2-aminobenzoyl group contained a stereocenter (for example, from a chiral amino acid derivative), the resulting product would also be chiral.

In such cases, the synthetic route would need to be designed to preserve the stereochemical integrity of the chiral centers in the starting materials. This typically involves using mild reaction conditions and avoiding reagents that could cause racemization. The synthesis of specific stereoisomers would rely on the availability of enantiomerically pure starting materials. nih.govnih.gov

Green Chemistry Principles in Sustainable Synthesis

Applying green chemistry principles to the synthesis of Benzamide, N,N'-1,2-ethanediylbis[2-amino- can reduce its environmental impact. nih.govnih.gov Key strategies include:

Atom Economy : The most direct synthetic route, the condensation of two equivalents of 2-aminobenzoic acid with one equivalent of ethylenediamine, has a high atom economy, with water being the only byproduct.

Use of Safer Solvents : Traditional solvents like DMF and DCM have environmental and health concerns. Green alternatives such as ethanol, water, or solvent-free conditions could be explored. researchgate.net The direct condensation of a carboxylic acid and an amine can sometimes be achieved by heating the neat reactants.

Catalyst-Free and Milder Conditions : Developing synthetic protocols that avoid the use of stoichiometric coupling agents or harsh reagents is a key goal of green chemistry. Catalyst-free methods, potentially assisted by microwave irradiation, can lead to shorter reaction times and cleaner reaction profiles. uokerbala.edu.iq

Energy Efficiency : Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times compared to conventional heating. uokerbala.edu.iq

Renewable Feedstocks : While the immediate precursors (ethylenediamine and 2-aminobenzoic acid) are typically derived from petrochemical sources, research into producing these key intermediates from renewable biomass is an ongoing area of green chemistry. nih.govnih.gov

An example of a greener synthetic approach could involve the direct reaction of 2-aminobenzoic acid and ethylenediamine in a high-boiling, green solvent like glycerol (B35011) or under solvent-free melt conditions, potentially with a reusable solid acid catalyst. researchgate.net

Lack of Sufficient Scientific Data for "Benzamide, N,N'-1,2-ethanediylbis[2-amino-"

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound "Benzamide, N,N'-1,2-ethanediylbis[2-amino-". This scarcity of information prevents the creation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

The user's instructions require detailed research findings, including data tables, for specific aspects of the compound's coordination chemistry, such as ligand design principles, formation of metal complexes with various elements, stoichiometric studies, and spectroscopic and crystallographic analyses. Without dedicated studies on this particular molecule, any attempt to generate such an article would be speculative and would not meet the required standards of scientific accuracy.

While research exists for structurally related compounds, such as other bis(benzamide) ligands or molecules containing aminobenzamide moieties, this information cannot be directly extrapolated to "Benzamide, N,N'-1,2-ethanediylbis[2-amino-" without experimental validation. The specific positioning of the amino groups on the benzamide rings is expected to significantly influence its chelation behavior and the properties of its metal complexes.

Therefore, to maintain scientific integrity and avoid the generation of unsubstantiated information, the requested article cannot be produced at this time. Further experimental research on "Benzamide, N,N'-1,2-ethanediylbis[2-amino-" is necessary before a comprehensive and factual article on its coordination chemistry can be written. comprehensive and factual article on its coordination chemistry can be written.

Catalytic Applications and Mechanistic Investigations of Benzamide, N,n 1,2 Ethanediylbis 2 Amino Derived Systems

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. The N,N'-1,2-ethanediylbis[2-amino-benzamide] ligand is well-suited for forming soluble metal complexes that can function as homogeneous catalysts.

Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While the parent Benzamide (B126), N,N'-1,2-ethanediylbis[2-amino- is achiral, it can be readily modified to introduce chirality, for instance, by using a chiral diamine bridge or by derivatizing the amino groups.

The principles of C2-symmetric ligands, which have been highly successful in asymmetric catalysis, can be applied here. nih.gov C2-symmetric ligands often lead to a reduction in the number of possible transition states, thereby enhancing enantioselectivity. nih.gov By analogy, chiral derivatives of the title compound can be envisioned as effective ligands in a variety of asymmetric reactions. For instance, chiral N,N'-dioxide ligands, which share some structural similarities in terms of their chelating nature, have been shown to be effective in a wide range of asymmetric reactions with excellent levels of stereocontrol. nih.gov

Furthermore, chiral N-heterocyclic carbenes (NHCs) derived from related structures have been successfully employed as catalysts in enantioselective acylations. researchgate.netresearchgate.net This suggests that the aminobenzamide moieties of the title compound could be precursors to chiral NHC ligands for asymmetric catalysis.

A summary of enantioselective transformations using related chiral ligands is presented below:

Catalyst/Ligand TypeReactionSubstrateProduct Enantiomeric Excess (ee)Reference
Chiral Bis(imidazoline)-phosphoric acidN,N-acetal synthesis2-aminobenzamide and diketones91-93% sciencedaily.com
Chiral Mn(III) Schiff base complexesAsymmetric epoxidationIndeneHigh nih.gov
Chiral N-heterocyclic carbenesAcylationRacemic secondary alcoholsup to 68% researchgate.net
Nickel with chiral ligandAsymmetric reductive hydroalkylationEnamidesHigh nih.gov

Metal complexes derived from ligands containing the ethylenediamine (B42938) bis-amide scaffold can be active in redox catalysis. The electronic properties of the metal center, and thus its redox potential, can be tuned by the ligand environment. The amino and amide groups in Benzamide, N,N'-1,2-ethanediylbis[2-amino- can stabilize various oxidation states of a coordinated metal ion, facilitating electron transfer processes.

For example, Schiff base complexes of cobalt with salen-type ligands, which also feature a diamine bridge, are well-known for their ability to catalyze aerobic oxidation reactions. nih.gov It is plausible that Schiff bases derived from the title compound and a suitable aldehyde could form metal complexes with similar catalytic activity in oxidation reactions.

Redox-active ligands, such as those incorporating N-heterocyclic carbenes with amino groups, can lead to redox-switchable catalysts where the catalytic activity is modulated by an external redox stimulus. mdpi.com This opens up possibilities for controlling catalytic reactions with greater precision.

The title compound's structure is reminiscent of ligands used in coordination polymerization. For instance, N,N′-Methylenebisacrylamide, a related bis-amide, is a well-known crosslinking agent in polymerization reactions. nih.govresearchgate.net While not a catalyst itself, its structural features highlight the potential for derivatives of Benzamide, N,N'-1,2-ethanediylbis[2-amino- to act as ligands in polymerization catalysis. Metal complexes of such ligands could potentially catalyze the polymerization of olefins or other monomers.

Heterogeneous Catalysis: Immobilization Strategies and Surface Chemistry

The transition from homogeneous to heterogeneous catalysis is highly desirable for industrial applications due to the ease of catalyst separation and recycling. escholarship.orgnih.gov Ligands like Benzamide, N,N'-1,2-ethanediylbis[2-amino- can be immobilized on solid supports to create robust heterogeneous catalysts. rsc.org

One common strategy is the covalent grafting of the ligand onto a support material such as silica, alumina, or a polymer resin. The amino groups on the benzamide rings provide convenient handles for such covalent attachment. For instance, amino groups have been successfully immobilized on polyacrylamide to create a heterogeneous catalyst for the Knoevenagel condensation. researchgate.net

Another approach involves the synthesis of metal-organic frameworks (MOFs) where the bis-benzamide ligand acts as the organic linker. These porous materials can exhibit high catalytic activity and selectivity due to the well-defined and accessible active sites within their structure. The immobilization of metal complexes on inorganic supports has found broad applications in catalysis, offering benefits such as high selectivity, easy separation, and reusability. researchgate.net

Reaction Mechanism Elucidation via Kinetic Studies and In Situ Spectroscopic Probes

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For catalytic systems derived from Benzamide, N,N'-1,2-ethanediylbis[2-amino-, a combination of kinetic studies and in situ spectroscopic techniques can provide valuable insights.

In situ spectroscopic probes, such as FTIR, NMR, and UV-Vis spectroscopy, can be used to identify and characterize reaction intermediates. These techniques allow for the observation of the catalyst and reactants under actual reaction conditions, providing a dynamic picture of the catalytic process. For instance, the coordination of Schiff base ligands to a metal center can be monitored by observing the shift in the C=N stretching frequency in the IR spectrum. iau.ir

Structure-Activity Relationship Studies in Catalysis

Structure-activity relationship (SAR) studies are essential for the rational design of more efficient catalysts. By systematically modifying the structure of the Benzamide, N,N'-1,2-ethanediylbis[2-amino- ligand and correlating these changes with the observed catalytic activity and selectivity, key structural features that govern the catalyst's performance can be identified. mdpi.comnih.govnih.govrsc.org

For example, the length and flexibility of the ethylenediamine bridge can influence the geometry of the resulting metal complex and, consequently, its catalytic properties. Similarly, the electronic and steric effects of substituents on the aminobenzamide rings can have a profound impact on the catalyst's activity and selectivity. researchgate.net SAR studies on related N-terminal analogues of lipopeptide antibiotics have demonstrated how modifications to the ligand structure can lead to improved biological activity. nih.govrsc.org

A hypothetical SAR study could involve the following modifications:

Varying the diamine bridge: Replacing ethylenediamine with other diamines of different chain lengths or with chiral diamines.

Substituting the aromatic rings: Introducing electron-donating or electron-withdrawing groups on the benzamide rings to modulate the electronic properties of the ligand.

Derivatizing the amino groups: Converting the primary amino groups into secondary or tertiary amines, or into other functional groups like Schiff bases or N-heterocyclic carbenes.

Supramolecular Assembly and Self Organization of Benzamide, N,n 1,2 Ethanediylbis 2 Amino

Non-Covalent Interactions and Hydrogen Bonding Networks

The supramolecular architecture of Benzamide (B126), N,N'-1,2-ethanediylbis[2-amino- is primarily dictated by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. The presence of multiple hydrogen bond donors (N-H groups of the amide and amino functionalities) and acceptors (C=O group of the amide) allows for the formation of robust and directional intermolecular connections.

Key hydrogen bonding motifs anticipated for this molecule include:

Amide-Amide Interactions: The N-H group of one amide can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures. This is a common and highly predictable interaction in benzamide-containing compounds. nih.gov

Amine-Amide Interactions: The primary amino groups (–NH2) can act as hydrogen bond donors to the amide carbonyl oxygen, further stabilizing the supramolecular assembly.

Intramolecular Hydrogen Bonding: Depending on the conformation of the flexible ethylene linker, intramolecular hydrogen bonds may form between the amino group and the amide functionality on the same benzamide unit.

These hydrogen bonds, in conjunction with other non-covalent forces such as π-π stacking between the aromatic rings and van der Waals interactions, drive the self-assembly process, leading to the formation of extended networks in the solid state. nih.govresearchgate.net

Table 1: Potential Hydrogen Bond Interactions in Benzamide, N,N'-1,2-ethanediylbis[2-amino-

Donor Group Acceptor Group Interaction Type
Amide N-H Amide C=O Intermolecular
Amino N-H Amide C=O Intermolecular
Amino N-H Amino N Intermolecular
Amino N-H Amide C=O Intramolecular

Crystal Engineering and Solid-State Structural Motifs

The principles of crystal engineering can be applied to predict and control the solid-state packing of Benzamide, N,N'-1,2-ethanediylbis[2-amino-. The directional nature of hydrogen bonds and the potential for π-π stacking interactions allow for the rational design of specific crystalline architectures.

Common structural motifs observed in related benzamide structures that are likely to be adopted by this compound include:

One-Dimensional Chains: Formed through head-to-tail hydrogen bonding between the amide groups.

Two-Dimensional Sheets: Arising from the interconnection of linear chains through secondary hydrogen bonding interactions involving the amino groups. researchgate.net

Three-Dimensional Networks: Resulting from more complex hydrogen bonding patterns and π-π stacking interactions that link the 2D sheets.

Formation of Self-Assembled Monolayers and Multilayers

The amphiphilic nature of Benzamide, N,N'-1,2-ethanediylbis[2-amino-, with its aromatic benzamide head groups and the more polar amino-functionalized ethylene bridge, suggests its potential for forming self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that form spontaneously at interfaces. rsc.org

The formation of SAMs would likely involve the following steps:

Adsorption: The primary amino groups can serve as anchoring points, binding to suitable substrates such as gold, silicon dioxide, or other materials with surface hydroxyl or carboxyl groups.

Self-Organization: Once anchored, the molecules would self-organize through intermolecular hydrogen bonding and π-π stacking interactions between the benzamide units, leading to a densely packed and well-ordered monolayer.

The ability to form such organized thin films opens up possibilities for applications in surface modification, sensing, and molecular electronics. The properties of the resulting monolayer, such as its thickness and surface energy, would be dictated by the orientation of the molecules and the packing density.

Host-Guest Chemistry and Molecular Recognition Properties

The structure of Benzamide, N,N'-1,2-ethanediylbis[2-amino- presents features that are conducive to host-guest chemistry and molecular recognition. The two benzamide units, connected by the flexible linker, can create a cleft-like or pre-organized binding site capable of encapsulating guest molecules.

The key features enabling molecular recognition include:

Hydrogen Bonding Sites: The amide and amino groups can form specific hydrogen bonds with complementary functional groups on a guest molecule.

Aromatic Surfaces: The phenyl rings can engage in π-π stacking and hydrophobic interactions with aromatic guest molecules.

Conformational Flexibility: The ethylene linker allows the host molecule to adapt its conformation to optimize binding with a guest of a particular size and shape.

This molecule could potentially act as a receptor for a variety of guest species, including:

Small organic molecules: Particularly those with hydrogen bond donor/acceptor capabilities or aromatic rings.

Anions: The amino and amide N-H groups could interact with anions through hydrogen bonding.

Metal ions: The nitrogen and oxygen atoms could potentially coordinate with metal ions.

The selectivity of the host-guest system would be determined by the complementarity in size, shape, and chemical functionality between the host and the guest molecule.

Table 2: Summary of Supramolecular Properties and Potential Applications

Property Key Driving Forces Potential Applications
Hydrogen Bonding Networks Amide-amide, Amine-amide interactions Crystal engineering, materials science
Crystal Engineering Directional hydrogen bonds, π-π stacking Polymorph control, solid-state synthesis
Self-Assembled Monolayers Surface anchoring of amino groups, intermolecular interactions Surface modification, sensors, electronics
Host-Guest Chemistry Hydrogen bonding, π-π stacking, conformational flexibility Molecular recognition, sensing, separation

Theoretical and Computational Investigations of Benzamide, N,n 1,2 Ethanediylbis 2 Amino and Its Complexes

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Descriptors (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure, bonding characteristics, and reactivity of Benzamide (B126), N,N'-1,2-ethanediylbis[2-amino-. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy of the molecule.

In studies of similar Schiff-base ligands, DFT has been used to calculate optimized geometries and vibrational frequencies, showing good agreement with experimental data. sibran.ru For instance, upon complexation with a metal ion, the dihedral angle of the ethylenediamine (B42938) bridge is expected to change significantly. sibran.ru

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For Benzamide, N,N'-1,2-ethanediylbis[2-amino-, the HOMO is likely to be localized on the electron-rich amino groups and aromatic rings, while the LUMO may be centered on the carbonyl groups of the benzamide moieties.

Other reactivity descriptors that can be derived from quantum chemical calculations include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η).

These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species, including metal ions.

Interactive Data Table: Predicted Geometrical Parameters for Benzamide, N,N'-1,2-ethanediylbis[2-amino- (Hypothetical)

ParameterPredicted Value (Free Ligand)Predicted Value (Metal Complex)
C-C (ethyl) bond length (Å)1.541.53
C-N (ethyl) bond length (Å)1.471.48
N-C-C-N dihedral angle (°)~60-70 (gauche)~40-50
C=O bond length (Å)1.231.25
C-N (amide) bond length (Å)1.341.33

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Metal Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of Benzamide, N,N'-1,2-ethanediylbis[2-amino- and the dynamics of its interactions with metal ions.

Conformational Analysis: The flexibility of the ethylenediamine linker allows the two benzamide moieties to adopt a wide range of spatial arrangements. MD simulations can explore these different conformations and identify the most stable and populated ones in various environments (e.g., in a vacuum, in a solvent). This is crucial for understanding how the ligand might pre-organize itself for metal binding. The simulations can also reveal the energetic barriers between different conformations.

Ligand-Metal Dynamics: When complexed with a metal ion, the dynamics of the entire system can be investigated. MD simulations can be used to assess the stability of the metal-ligand complex. tandfonline.comtandfonline.com Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the atomic positions of the complex over time from a reference structure. A stable RMSD value indicates that the complex is not undergoing major structural changes. tandfonline.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of each atom around its average position. Higher RMSF values indicate greater flexibility in that region of the molecule. For the ligand, the ethylenediamine bridge is expected to show higher RMSF values compared to the more rigid aromatic rings.

Hydrogen Bonding Analysis: MD simulations can track the formation and breaking of hydrogen bonds, both within the ligand and between the ligand and solvent molecules.

Interactive Data Table: Hypothetical MD Simulation Parameters for a Metal Complex of Benzamide, N,N'-1,2-ethanediylbis[2-amino-

ParameterValueInterpretation
Average RMSD (backbone)1.5 ÅThe complex is structurally stable over the simulation time.
Average RMSF (ethyl bridge)2.0 ÅThe ethylenediamine linker is a flexible part of the molecule.
Average RMSF (aromatic rings)1.0 ÅThe benzamide moieties are relatively rigid.
Intramolecular H-bonds2The conformation is stabilized by internal hydrogen bonding.

Mechanistic Pathway Elucidation through Computational Transition State Theory

Understanding the mechanism of a chemical reaction, such as the formation of a metal complex or a catalytic cycle involving such a complex, is a central goal of chemistry. Computational transition state theory (TST) is a powerful tool for elucidating these reaction pathways. wikipedia.orgtaylorfrancis.com

TST is based on the idea that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. wikipedia.org By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate.

For the complexation of Benzamide, N,N'-1,2-ethanediylbis[2-amino- with a metal ion, computational methods can be used to:

Map the Reaction Coordinate: Identify the sequence of elementary steps involved in the formation of the complex. This could involve initial coordination of one of the donor atoms, followed by conformational changes and coordination of the other donor atoms.

Locate Transition States: For each elementary step, the geometry and energy of the transition state can be calculated.

Investigate Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models.

These computational studies can provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental methods alone. acs.orgdalalinstitute.com

Interactive Data Table: Hypothetical Reaction Steps for Metal Complexation

StepDescriptionCalculated Activation Energy (kcal/mol)
1Initial coordination of one amino group5
2Conformational rearrangement8
3Coordination of the second amino group12
4Chelate ring formation3

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and normal modes of the molecule can be determined. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. For Benzamide, N,N'-1,2-ethanediylbis[2-amino-, characteristic vibrational modes would include:

N-H stretching and bending vibrations from the amino and amide groups.

C=O stretching from the amide groups.

C-N stretching vibrations.

Aromatic C-H and C=C stretching and bending modes.

Vibrations of the ethylenediamine backbone.

Upon complexation with a metal, shifts in these vibrational frequencies are expected, particularly for the groups involved in coordination (the amino and possibly the carbonyl oxygen atoms). These shifts can be predicted computationally and used to confirm the coordination mode. sibran.rumdpi.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. ehu.es This allows for the prediction of the UV-Vis absorption spectrum. The calculated spectrum can be compared with the experimental one to aid in its interpretation. The calculations can identify the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the molecular structure and environment. For metal complexes, new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions may appear, which can also be predicted computationally.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical)

Functional GroupPredicted Wavenumber (cm-1) (Free Ligand)Predicted Wavenumber (cm-1) (Metal Complex)
N-H stretch (amino)3400-35003300-3400 (shifted)
C=O stretch (amide)~1660~1640 (shifted if coordinated)
C-N stretch (amide)~1400~1410
Aromatic C=C stretch1580-16001580-1600

Advanced Characterization Methodologies for Benzamide, N,n 1,2 Ethanediylbis 2 Amino and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive characterization of "Benzamide, N,N'-1,2-ethanediylbis[2-amino-". Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). uu.nl This precision allows for the unequivocal determination of the elemental composition from the measured accurate mass, which is critical for confirming the identity of the target molecule and distinguishing it from potential isobaric impurities.

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) on high-resolution platforms offers profound insights into the molecular structure through controlled fragmentation. Collision-induced dissociation (CID) is commonly employed to break the parent ion into a series of structurally significant fragment ions. For "Benzamide, N,N'-1,2-ethanediylbis[2-amino-", fragmentation would be expected to occur at the more labile bonds, such as the amide C-N bonds and the central ethylenediamine (B42938) bridge. Analysis of these fragments allows for the sequential reconstruction of the molecule, confirming the connectivity of the aminobenzamide moieties to the ethane-1,2-diyl linker. The presence of the 2-amino group provides a distinct feature that influences the fragmentation pathways, often simplifying spectral interpretation by acting as a label for one end of the molecule. researchgate.net

The table below illustrates the expected key fragmentation pathways and the corresponding theoretical m/z values for the protonated molecule.

Precursor Ion (M+H)⁺Fragmentation PathwayKey Fragment IonTheoretical m/zStructural Information Confirmed
C₁₆H₁₉N₆O₂⁺Cleavage of ethylenediamine bridge[2-aminobenzamide]-CH₂⁺149.0710Presence of the aminobenzamide-methylene unit
C₁₆H₁₉N₆O₂⁺Cleavage of amide C-N bond2-aminobenzoyl ion120.0453Confirmation of the 2-aminobenzoyl substructure
C₁₆H₁₉N₆O₂⁺Cleavage of ethylenediamine C-C bond[M - C₈H₉N₃O]⁺164.0869Confirms the symmetric nature of the molecule
C₁₆H₁₉N₆O₂⁺Loss of ammonia[M+H - NH₃]⁺298.1298Presence of primary amine groups

Note: The theoretical m/z values are calculated based on the most abundant isotopes and would be confirmed with high precision by HRMS.

Multidimensional NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Dynamic Insights

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial structural information, the molecular complexity and symmetry of "Benzamide, N,N'-1,2-ethanediylbis[2-amino-" can lead to significant signal overlap, complicating unambiguous assignment. iaea.orgnih.gov Multidimensional NMR spectroscopy overcomes this limitation by spreading the signals across two or more frequency dimensions, greatly enhancing spectral resolution and revealing through-bond and through-space correlations between nuclei. bitesizebio.com

Two-dimensional (2D) NMR experiments are essential for the complete assignment of proton and carbon resonances.

²D ¹H-¹H COSY (Correlation Spectroscopy) identifies scalar-coupled protons, allowing for the mapping of proton networks within the aromatic rings and the ethylenediamine linker.

²D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals.

²D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between the benzamide (B126) units and the ethylenediamine bridge.

²D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is vital for determining the three-dimensional conformation and identifying preferred rotamers in solution.

For studying the compound in the solid state, particularly in the context of its self-assembly into ordered structures, solid-state NMR (ssNMR) is a powerful technique. It provides detailed information on molecular packing, polymorphism, and the dynamics within the solid material, which are inaccessible by solution-state NMR.

The table below summarizes the key 2D NMR experiments and the specific structural insights they provide for "Benzamide, N,N'-1,2-ethanediylbis[2-amino-".

NMR ExperimentType of CorrelationInformation Gained
¹H-¹H COSYThrough-bond (¹H-¹H)Identifies adjacent protons, confirming the spin systems of the aromatic rings and the -CH₂-CH₂- linker.
¹H-¹³C HSQCThrough-bond (¹H-¹³C, 1-bond)Assigns carbon signals based on their attached protons.
¹H-¹³C HMBCThrough-bond (¹H-¹³C, 2-3 bonds)Confirms connectivity across quaternary carbons and heteroatoms, linking the benzoyl group to the amide nitrogen.
¹H-¹H NOESY/ROESYThrough-space (¹H-¹H)Elucidates the 3D conformation, intramolecular hydrogen bonding, and spatial arrangement of the two benzamide units relative to each other.
Solid-State NMRN/ACharacterizes molecular structure, packing, and dynamics in the solid phase; identifies different polymorphic forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. uzh.ch These methods are highly sensitive to chemical structure and intermolecular interactions, such as hydrogen bonding. mdpi.com

For "Benzamide, N,N'-1,2-ethanediylbis[2-amino-", FT-IR spectroscopy is particularly useful for identifying the characteristic vibrations of polar bonds. Key expected absorptions include:

N-H stretching vibrations from both the primary amine (-NH₂) and secondary amide (N-H) groups, typically appearing as sharp or broad bands in the 3500-3200 cm⁻¹ region. mdpi.com The presence of multiple bands can indicate different hydrogen-bonding environments.

The Amide I band (C=O stretch) , a strong and sharp absorption usually found between 1700-1630 cm⁻¹, which is highly sensitive to the local environment and conformation.

The Amide II band (N-H bend and C-N stretch) , located around 1550 cm⁻¹, further confirms the presence of the secondary amide linkage.

Aromatic C=C and C-H stretching vibrations , which appear in their characteristic regions.

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric vibrations. mdpi.com It is well-suited for characterizing the vibrations of the aromatic rings and the carbon backbone of the ethylenediamine linker. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

The following table lists the principal functional groups and their expected vibrational frequencies.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
Primary Amine (-NH₂)N-H Stretch3500 - 3300FT-IR, Raman
Secondary Amide (-NH-)N-H Stretch3300 - 3100FT-IR, Raman
Carbonyl (Amide I)C=O Stretch1700 - 1630FT-IR (Strong)
Amide (Amide II)N-H Bend + C-N Stretch1570 - 1515FT-IR
Aromatic RingC=C Stretch1600 - 1450FT-IR, Raman
Aliphatic C-HC-H Stretch2960 - 2850FT-IR, Raman

Electron Microscopy and Atomic Force Microscopy for Morphological and Surface Analysis of Assemblies

Derivatives of "Benzamide, N,N'-1,2-ethanediylbis[2-amino-" are known to participate in supramolecular chemistry, forming self-assembled structures. nih.gov Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are crucial high-resolution imaging techniques for visualizing the morphology and surface characteristics of these assemblies.

Transmission Electron Microscopy (TEM) offers higher resolution, capable of visualizing the nanoscale features of the assemblies. It can resolve finer details such as the presence of nanofibers, ribbons, or vesicles, providing information on their dimensions and internal structure.

Atomic Force Microscopy (AFM) is a surface-sensitive technique that generates a three-dimensional topographic map of a surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM can be operated in liquid environments, allowing for the study of assembly processes in real-time. nih.gov It can be used to characterize the structure of thin films or individual molecular assemblies deposited on a substrate, revealing features such as the formation of planar sheets or twisted ribbons and providing quantitative data on their height and periodicity. nih.gov

This multi-faceted imaging approach is essential for understanding how molecular design translates into macroscopic and nanoscopic material properties.

The table below outlines the specific contributions of each microscopy technique to the characterization of assemblies.

Microscopy TechniqueResolutionSample EnvironmentInformation Provided
Scanning Electron Microscopy (SEM)~1-10 nmHigh VacuumProvides 3D morphological information of bulk samples, including crystal habit, particle size, and surface texture.
Transmission Electron Microscopy (TEM)<1 nmHigh VacuumReveals nanoscale morphology of thin samples, such as the structure of individual fibers, ribbons, or lamellae.
Atomic Force Microscopy (AFM)Angstrom to nmAir or LiquidGenerates high-resolution 3D surface topography of assemblies on a substrate; can measure heights and periodicities of structures.

Future Perspectives and Emerging Research Directions in Benzamide, N,n 1,2 Ethanediylbis 2 Amino Chemistry

Integration with Advanced Materials Science and Engineering

The intrinsic properties of Benzamide (B126), N,N'-1,2-ethanediylbis[2-amino-, particularly its capacity to act as a robust cross-linking agent, position it as a key component in the development of next-generation polymers and advanced materials. Cross-linking polymers often leads to enhanced thermal stability and mechanical properties. researchgate.netresearchgate.net Research is increasingly focused on harnessing this potential to create materials with superior performance characteristics.

The introduction of cross-linking agents like Benzamide, N,N'-1,2-ethanediylbis[2-amino- into polymer matrices can significantly improve their thermal and mechanical durability. nih.govsemanticscholar.org For instance, studies on energetic polymers have shown that cross-linking can lead to excellent resistance to thermal decomposition up to 200 °C. nih.gov The thermal degradation of such cross-linked polymers often occurs in distinct stages, indicating a complex decomposition process influenced by the cross-linked structure. sciencepublishinggroup.com

Interactive Table: Impact of Cross-linking on Polymer Properties

Polymer SystemCross-linking AgentObserved Improvement in Thermal StabilityObserved Improvement in Mechanical Properties
Poly(methyl methacrylate)DivinylbenzeneEnhanced thermal stability and char formation researchgate.netData not available
PolystyreneBisphenol A dimethacrylateEnhanced thermal stability and char formation researchgate.netData not available
Energetic PolymersToluene diisocyanateExcellent resistance to thermal decomposition up to 200 °C nih.govFeasible mechanical sensitivities nih.gov
Poly(isobornylacrylate-co-2-ethylhexylacrylate)Not specifiedHigher thermal stability with increasing isobornylacrylate content researchgate.netData not available

Future research is anticipated to explore the use of Benzamide, N,N'-1,2-ethanediylbis[2-amino- in the creation of stimuli-responsive materials, where the cross-linked network can respond to external triggers such as pH, temperature, or light. This could lead to the development of "smart" materials for applications in sensors, drug delivery, and self-healing polymers.

Contributions to Sustainable Chemical Processes and Resource Efficiency

In an era increasingly focused on green chemistry, Benzamide, N,N'-1,2-ethanediylbis[2-amino- and its derivatives are being investigated for their role in developing more sustainable chemical processes. A key principle of green chemistry is maximizing atom economy, which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product. rsc.orgrsc.org The synthesis and application of this compound are being re-evaluated through the lens of sustainability.

Metal complexes of ligands similar to Benzamide, N,N'-1,2-ethanediylbis[2-amino- have demonstrated significant catalytic activity in various oxidation reactions, which are crucial in both industrial processes and environmental remediation. nih.govnih.gov For example, manganese(III) complexes with Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of pollutants like 2-aminophenol and 3,5-di-tert-butylcatechol. nih.gov Similarly, nickel(II) complexes have been used for the catalytic oxidation of styrene. mdpi.com The development of catalysts based on this compound that can operate under mild conditions with high efficiency and selectivity is a key area of future research. This includes the catalytic oxidation of ammonia to dinitrogen, a critical process for nitrogen cycling. nih.gov

Research is also directed towards the development of greener synthetic routes for Benzamide, N,N'-1,2-ethanediylbis[2-amino- itself. This involves exploring alternative solvents, reducing the use of hazardous reagents, and improving energy efficiency. nih.gov The use of biocatalysts in "one-pot" syntheses represents a promising avenue for environmentally friendly production of related heterocyclic compounds. mdpi.com Furthermore, the application of this compound in the fabrication of metal-organic frameworks (MOFs) for gas separation, such as CO2 capture, highlights its potential contribution to resource efficiency and environmental protection. dlut.edu.cnmdpi.comresearchgate.netresearchgate.net

Bio-Inspired Chemical Systems (excluding clinical applications)

Drawing inspiration from biological systems, researchers are exploring the use of Benzamide, N,N'-1,2-ethanediylbis[2-amino- in the design of novel bio-inspired chemical systems. The ability of this compound to form stable complexes with metal ions is being leveraged to create biomimetic sensors and catalysts. mdpi.comnih.gov

Biomimetic sensors mimic the recognition capabilities of biological molecules to detect specific analytes with high sensitivity and selectivity. mdpi.comnih.gov For instance, a biomimetic sensor based on a specific receptor immobilized on a nanocomposite has been developed for the highly selective electrochemical detection of lead ions. researchgate.net The development of sensors based on Benzamide, N,N'-1,2-ethanediylbis[2-amino- for the detection of environmental pollutants and other target molecules is an active area of research. These sensors could utilize various detection methods, including fluorescence and electrochemical signals. nih.gov

Another exciting frontier is the development of supramolecular gels based on derivatives of Benzamide, N,N'-1,2-ethanediylbis[2-amino-. thieme-connect.demdpi.com These gels are formed through the self-assembly of molecules via non-covalent interactions, such as hydrogen bonding and π-π stacking, to create three-dimensional networks that can entrap solvents. nih.govmdpi.com The stimuli-responsive nature of these gels, where their properties can be altered by external factors like the presence of metal ions, makes them promising for applications in areas such as controlled release and catalysis. mdpi.comnih.govmdpi.com

Development of Novel Analytical and Synthetic Methodologies

The advancement of research involving Benzamide, N,N'-1,2-ethanediylbis[2-amino- is intrinsically linked to the development of new and improved analytical and synthetic methods.

In the realm of synthesis, there is a growing emphasis on "one-pot" procedures that combine multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. nih.gov Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful green chemistry tools for the rapid and efficient synthesis of organic compounds, including derivatives of Benzamide, N,N'-1,2-ethanediylbis[2-amino-. nih.govnih.govuniv.kiev.uamdpi.com These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

For the analysis and purification of Benzamide, N,N'-1,2-ethanediylbis[2-amino- and its derivatives, high-performance liquid chromatography (HPLC) is a crucial technique. researchgate.netnasc.ac.in Method development in HPLC focuses on achieving good separation, sharp peaks, and high sensitivity. nasc.ac.in The optimization of parameters such as the mobile phase, column type, and detector is essential for the accurate quantification and purification of these compounds. researchgate.netsielc.comnih.gov The development of robust and validated HPLC methods is critical for quality control and for advancing research in all areas where this versatile compound is utilized.

Q & A

Q. What are the challenges in correlating ligand flexibility with the luminescence properties of rare earth complexes?

  • Methodological Answer :
  • Ligand Rigidity : Rigid ligands (e.g., L1) reduce non-radiative decay, enhancing Eu³⁺ luminescence intensity .
  • Flexibility Effects : Longer linkers (e.g., L8) increase vibrational modes, quenching emission at room temperature .
  • Experimental Design : Compare emission lifetimes and quantum yields at 77 K vs. 298 K to isolate flexibility effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.